molecular formula C15H19N5O2S B2905264 (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034484-73-4

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2905264
CAS No.: 2034484-73-4
M. Wt: 333.41
InChI Key: AWORBKCNXBHWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound also contains a pyridazin-3-yloxy group and a piperidin-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and the groups it contains. It has a thiadiazole ring with a propyl group at the 4-position. It also has a piperidin-1-yl group attached to a methanone group, and a pyridazin-3-yloxy group . The exact structure would require more specific data or computational chemistry analysis.

Scientific Research Applications

Antitubercular and Antifungal Activity

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antitubercular and antifungal activities. For example, derivatives such as 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole have displayed significant effectiveness against these diseases (Syed, Ramappa, & Alegaon, 2013).

Antimicrobial Properties

Studies have shown that derivatives of similar chemical structures possess antimicrobial properties. For instance, pyridine derivatives have been synthesized and demonstrated modest activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antimicrobial Potential

Compounds with similar chemical structures have been evaluated for their anticancer activity. In one study, 1,3-oxazole clubbed pyridyl-pyrazolines were found to possess significant potency against cancer cells and also demonstrated antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).

Fungicidal Activity

Research has also indicated the fungicidal activity of compounds related to (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone. For example, pyridazinone-substituted 1,3,4-oxadiazoles and thiadiazoles have been synthesized and tested against wheat leaf rust, showing significant activity (Zou, Lai, Jin, & Zhang, 2002).

Synthesis for Optical Properties

Additionally, derivatives of this chemical have been synthesized for their optical properties. In one study, imidazo[1,5-a]pyridine derivatives were synthesized and characterized for their absorption and fluorescence spectra, showing potential for use in luminescent materials (Volpi et al., 2017).

Antimicrobial Agents

In the realm of antimicrobial research, Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized and evaluated as antimicrobial agents, showing moderate activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, have the ability to disrupt processes related to dna replication . This suggests that the compound might interact with enzymes or proteins involved in DNA replication.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that the compound might interact with its targets, leading to disruption of DNA replication and cell division.

Biochemical Pathways

Given that similar compounds can disrupt dna replication , it’s likely that the compound affects pathways related to cell division and growth. The downstream effects could include inhibition of cell proliferation and induction of cell death.

Pharmacokinetics

It’s known that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents . This suggests that the compound might have good bioavailability.

Result of Action

Based on the known effects of similar compounds, it’s likely that the compound leads to inhibition of cell proliferation and induction of cell death .

Properties

IUPAC Name

(4-propylthiadiazol-5-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-2-5-12-14(23-19-17-12)15(21)20-9-4-6-11(10-20)22-13-7-3-8-16-18-13/h3,7-8,11H,2,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWORBKCNXBHWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.